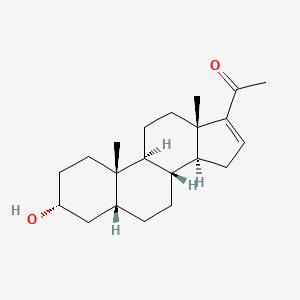

16-Dehydropregnanolone

描述

Significance as a Key Intermediate in Steroid Synthesis Pathways

16-Dehydropregnenolone (B108158), and more commonly its acetylated form 16-DPA, is a cornerstone intermediate in the production of numerous semisynthetic steroids. wikipedia.org It is often compared to 7-ACA for cephalosporins or 6-APA for penicillins, highlighting its foundational role in the steroid field. wikipedia.org The primary industrial importance of 16-DPA stems from its function as a precursor for a wide range of steroid drugs, including corticosteroids, sex hormones, and oral contraceptives. himpharm.comlongdom.org

The synthesis of these vital pharmaceuticals begins with natural steroidal sapogenins, primarily diosgenin (B1670711), which is extracted from yams, and solasodine (B1681914) from certain nightshade plants. wikipedia.orgresearchgate.net Through a series of chemical transformations, these raw materials are converted into 16-DPA. himpharm.comresearchgate.net This intermediate can then be efficiently modified to produce various classes of steroid hormones. wikipedia.org

Key Steroid Classes Synthesized from 16-DPA:

Corticosteroids: Compounds like hydrocortisone, dexamethasone, and betamethasone, which are essential for regulating inflammation and immune responses. wikipedia.orghimpharm.com

Progestogens: Including progesterone (B1679170) and its synthetic derivatives, which are critical for reproductive health and hormone replacement therapies. wikipedia.orghimpharm.com

Androgens: Such as testosterone (B1683101) and its esters, which play a key role in male reproductive health. wikipedia.org

Estrogens: Like estradiol (B170435) and its derivatives, which are fundamental in female reproductive functions and therapies. wikipedia.org

The strategic position of 16-DPA in these synthetic pathways has revolutionized the pharmaceutical industry, enabling the large-scale and cost-effective production of hormones that are indispensable for modern medicine. himpharm.com

| Precursor/Starting Material | Key Intermediate | Downstream Products/Steroid Class | Reference |

|---|---|---|---|

| Diosgenin, Solasodine, Solanidine (B192412) | 16-Dehydropregnenolone Acetate (B1210297) (16-DPA) | Corticosteroids (e.g., Hydrocortisone, Dexamethasone), Progestogens (e.g., Progesterone), Androgens (e.g., Testosterone), Estrogens (e.g., Estradiol) | wikipedia.orghimpharm.comwikipedia.org |

| Cholesterol | Pregnenolone (B344588) | Progestins, Androgens, Estrogens | gfmer.ch |

| 17-hydroxypregnenolone | 16-Dehydropregnenolone (16-DHP) | 16-Androstenes | nih.gov |

| 16-DPA | 4-androstene-3,17-dione (AD) | Further steroid derivatives | researchgate.netnih.gov |

Historical Perspective of its Discovery and Early Research Applications

The ability to produce substantial quantities of steroid hormones was not realized until the development of the Marker degradation in the late 1930s by American chemist Russell Earl Marker. wikipedia.orgwikipedia.org This groundbreaking synthetic route converted diosgenin into 16-dehydropregnenolone (16-DHP). wikipedia.orgwikipedia.org This discovery was a watershed moment in pharmaceutical science, establishing Mexico, a rich source of yams, as a global hub for steroid production. wikipedia.org

In 1940, a modification of the Marker degradation using acetic acid led to the production of the more stable and widely used intermediate, 16-dehydropregnenolone acetate (16-DPA). wikipedia.org The first large-scale application occurred in 1943 when Marker synthesized 3 kilograms of progesterone from 10 tons of yam tubers, the largest single batch produced at that time. wikipedia.org Early patent records, such as one from 1951, describe the conversion of 16-DPA into 17-ketosteroids, demonstrating its immediate application in the synthesis of other key steroid structures. wikipedia.org This historical development unlocked new possibilities for hormone therapy and drug development, making previously rare and expensive steroid hormones accessible for widespread medical use. himpharm.com

Overview of Academic Research Trajectories for the Chemical Compound

Academic research involving 16-dehydropregnenolone has evolved from its foundational role as a synthetic intermediate to explorations of its own bioactivity and the development of novel synthetic methodologies.

Key Research Areas:

Advanced Synthesis and Green Chemistry: A significant research trajectory focuses on improving the efficiency and environmental footprint of 16-DPA production. This includes the development of chromium-free oxidation steps and telescoped multi-step continuous flow processes that enhance safety and efficiency. researchgate.netacs.orgtandfonline.com Bioconversion methods using microorganisms like Delftia acidovorans to convert 16-DPA into other useful intermediates like 4-androstene-3,17-dione (AD) represent another avenue of green chemistry research. researchgate.netnih.govdntb.gov.ua

Novel Steroid Scaffolds: 16-DPA serves as a versatile building block for creating complex, novel steroid structures. Researchers have used it in Diels-Alder and [8π+2π] cycloaddition reactions to synthesize new classes of compounds, such as chiral hexacyclic steroids and D-annulated pentacyclic steroids, which are then investigated for unique biological properties. researchgate.netstchemlab.rursc.org

Investigation of Inherent Bioactivity: Beyond its role as an intermediate, 16-DHP itself has been the subject of biological investigation. Studies have identified it as an antagonist of the farnesoid X receptor (FXR), suggesting a potential use in lowering serum cholesterol. wikipedia.org Other research has explored its potential as an anti-cancer agent, demonstrating that 16-DHP can induce G1 cell cycle arrest in tumor cells. scialert.net

Metabolic and Biosynthetic Studies: Research has identified 16-dehydropregnenolone as a natural intermediate in the biosynthesis of 16-androstenes in neonatal porcine testicular microsomes. nih.gov Furthermore, studies on its metabolism have shown that it is rapidly metabolized by cytochrome P450 enzymes, particularly CYP3A4, which has implications for its bioavailability. longdom.org

| Research Area | Specific Application/Finding | Significance | Reference |

|---|---|---|---|

| Advanced Synthesis | Development of continuous flow synthesis from diosgenin to 16-DPA. | Improves efficiency, safety, and scalability of production. | researchgate.netacs.org |

| Green Chemistry | Use of Delftia acidovorans for bioconversion of 16-DPA to 4-androstene-3,17-dione. | Provides an environmentally friendly alternative to chemical synthesis steps. | researchgate.netnih.gov |

| Medicinal Chemistry | Used as a starting material for novel hexacyclic and pentacyclic steroids via cycloaddition reactions. | Creates new classes of compounds for pharmacological testing. | researchgate.netstchemlab.rursc.org |

| Endocrinology/Metabolism | Identified as a farnesoid X receptor (FXR) antagonist with potential lipid-lowering effects. | Suggests a direct therapeutic potential for 16-DHP in metabolic disorders. | wikipedia.org |

| Oncology | Shown to induce G1 arrest in tumor cells through the ATM-CHK2-p53 pathway. | Highlights its potential as an active anti-cancer agent. | scialert.net |

| Biosynthesis | Identified as an intermediate in the biosynthesis of 16-androstenes in porcine models. | Elucidates natural steroidogenic pathways. | nih.gov |

Structure

3D Structure

属性

CAS 编号 |

566-60-9 |

|---|---|

分子式 |

C21H32O2 |

分子量 |

316.5 g/mol |

IUPAC 名称 |

1-[(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,14-16,18-19,23H,4-5,7-12H2,1-3H3/t14-,15-,16+,18+,19+,20+,21-/m1/s1 |

InChI 键 |

SFXPZLCQRZASKK-UHGZNKHPSA-N |

SMILES |

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

手性 SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

规范 SMILES |

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

同义词 |

16-pregnenolone 16-pregnolone 16-pregnolone, (3alpha,5alpha)-isomer 16-pregnolone, (3alpha,5beta)-isomer 3 beta-hydroxy-5 alpha-pregn-16-en-20-one |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 16 Dehydropregnanolone

Isolation and Derivatization from Natural Steroidal Sapogenins

The industrial-scale synthesis of 16-Dehydropregnenolone (B108158) and its acetate (B1210297) derivative (16-DPA) has historically depended on the availability of plant-derived steroidal sapogenins. wikipedia.orgexpertmarketresearch.com These natural products serve as the foundational molecular frameworks that are chemically transformed into valuable steroid intermediates.

Diosgenin (B1670711) as a Primary Natural Precursor

Diosgenin, a steroidal sapogenin, is a principal starting material for the commercial synthesis of 16-Dehydropregnenolone acetate (16-DPA). researchgate.netlongdom.org It is primarily extracted from the tubers of specific yam species, most notably those from the Dioscorea genus, such as the Mexican yam (Dioscorea villosa) and Dioscorea composita. wikipedia.orgacs.org The discovery of diosgenin as a viable precursor was a landmark event that established Mexico as a major center for steroid hormone production in the mid-20th century. wikipedia.orgacs.org

The conversion of diosgenin to 16-DPA is a multi-step process that begins with the opening of the spiroketal side chain. longdom.orgtandfonline.com This is typically achieved through acetolysis, a reaction with acetic anhydride (B1165640), which isomerizes the diosgenin into pseudodiosgenin diacetate. researchgate.netlongdom.org Subsequent oxidation and hydrolytic degradation steps yield the final 16-DPA product. researchgate.net Researchers have developed various methods to optimize this conversion, including one-pot syntheses and the use of different catalysts to improve yield and reduce reaction times. researchgate.nettandfonline.com

Table 1: Key Steps in the Conversion of Diosgenin to 16-DPA

| Step | Description | Key Reagents |

| Acetolysis | Isomerization of diosgenin to pseudodiosgenin diacetate. researchgate.net | Acetic anhydride researchgate.net |

| Oxidation | Oxidation of the furostenol derivative. researchgate.net | Chromic acid or other oxidizing agents wikipedia.orgresearchgate.net |

| Hydrolysis | Cleavage of the side chain to form 16-DPA. researchgate.net | Acetic acid or basic conditions wikipedia.orgresearchgate.net |

Solasodine (B1681914) and Potato Glycoalkaloids as Alternative Sources

Solasodine, a nitrogen-containing analogue of diosgenin, serves as another significant natural precursor for the synthesis of 16-DPA. wikipedia.orglongdom.org It is primarily sourced from plants of the Solanum genus, which includes various nightshade species. wikipedia.orgishs.org The structural similarity between solasodine and diosgenin allows for analogous chemical transformations to produce the desired pregnane (B1235032) skeleton. longdom.org

In addition to dedicated Solanum crops, a noteworthy alternative source of steroidal alkaloids is the waste stream from potato processing. wur.nlresearchgate.net Potatoes (Solanum tuberosum) contain the glycoalkaloids α-solanine and α-chaconine, which upon hydrolysis, yield the aglycone solanidine (B192412). wur.nlresearchgate.net This solanidine can then be utilized as a starting material for the synthesis of 16-DPA and other steroid hormones. researchgate.net The potential to derive valuable pharmaceutical precursors from an agricultural waste product presents an economically and environmentally attractive prospect. wur.nlresearchgate.net

Degradation Pathways of Sapogenins to Pregnane Structures

The conversion of complex steroidal sapogenins into the C21 pregnane structure of 16-Dehydropregnenolone necessitates the cleavage of the intricate side chains characteristic of these natural products. Several chemical degradation pathways have been developed and refined to achieve this transformation efficiently.

The Marker degradation, a seminal three-step synthetic route developed by Russell Earl Marker, was a groundbreaking achievement in steroid chemistry. wikipedia.org This process enabled the large-scale production of steroid hormones from plant-based sapogenins like diosgenin for the first time. wikipedia.orgyoutube.com

The key to the Marker degradation lies in the controlled, stepwise cleavage of the spiroketal side chain of the sapogenin. The process typically involves:

Acetolysis: The sapogenin is treated with acetic anhydride, which opens the pyran ring of the spiroketal to form a furostenol derivative, pseudodiosgenin diacetate. wikipedia.orglongdom.org

Oxidation: The double bond in the newly formed side chain is then oxidatively cleaved, often using chromic acid. wikipedia.org This step breaks down the side chain, leaving a shorter acetyl group attached to the steroid D-ring.

Hydrolysis and Elimination: The resulting intermediate is then hydrolyzed, and under the reaction conditions, an elimination reaction occurs to form the characteristic 16,17-double bond of 16-Dehydropregnenolone. wikipedia.org

The Marker degradation was a pivotal discovery that made essential steroid hormones, such as progesterone (B1679170) and cortisone, widely accessible for medical use. wikipedia.orgacs.org

In the context of converting solanidine to a pregnane derivative, the von Braun reaction offers a method for cleaving the nitrogen-containing rings of the solanidine side chain. researchgate.netarkat-usa.org This reaction traditionally uses cyanogen (B1215507) bromide to break carbon-nitrogen bonds in tertiary amines. arkat-usa.orgwikipedia.org When applied to acetylated solanidine, the von Braun reaction can successfully open the E-ring of the indolizidine structure, a crucial step in degrading the side chain. arkat-usa.orgwikipedia.org However, the hazardous nature of cyanogen bromide has prompted research into alternative reagents, though with limited success. researchgate.netarkat-usa.org Following the ring opening, further degradation steps are necessary to arrive at the desired pregnane structure. researchgate.net

Classical Chemical Synthesis Pathways

The traditional methods for synthesizing 16-dehydropregnenolone from diosgenin are rooted in a multi-step reaction sequence first pioneered by Marker and co-workers. core.ac.uk This classical pathway, while effective, often involves harsh reaction conditions and the use of hazardous reagents.

Multi-step Reaction Sequences: Acetolysis, Acetylation, Oxidation, and Hydrolysis

The cornerstone of classical 16-DPA synthesis is a three-step process:

Acetolysis and Acetylation: The initial step involves the isomerization of diosgenin into its furostenol derivative, pseudodiosgenin diacetate. longdom.org This is typically achieved through acetolysis, a reaction that cleaves the spiroketal side chain of diosgenin. researchgate.net The process historically required heating diosgenin with acetic anhydride in an autoclave at high temperatures and pressures. core.ac.ukacs.org This reaction breaks the spiroketal and acetylates the hydroxyl groups at positions 3 and 26, yielding pseudodiosgenin diacetate. longdom.org

Oxidation: The subsequent and crucial step is the oxidative cleavage of the double bond within the furan (B31954) ring of pseudodiosgenin diacetate. core.ac.uk Traditionally, this has been accomplished using strong oxidizing agents, most commonly chromium trioxide (CrO₃). acs.org This oxidation leads to the formation of an intermediate known as diosone. researchgate.net

Hydrolysis: The final step involves the hydrolysis of the ester groups and the degradation of the diosone intermediate to yield 16-dehydropregnenolone acetate. google.com This is often achieved by refluxing in the presence of a mild organic acid like acetic acid. google.com

Optimization of Reaction Conditions and Reagent Systems

Over the years, significant research has focused on optimizing the classical synthesis to improve yields and mitigate the harsh conditions. Initial methods reported by Marker involved autoclaving diosgenin with acetic anhydride. core.ac.uk Subsequent improvements explored the use of various acid catalysts such as hydrochloric acid and pyridine/acetyl chloride to facilitate the reaction at lower pressures. core.ac.uk

The choice of solvent has also been a key area of optimization. While high-boiling solvents have been used, research has shown that medium-boiling aromatic hydrocarbons can be effective and are more easily recoverable. longdom.org The hydrolysis step has also been optimized, with studies showing that using mild organic acids like acetic acid can increase the yield of 16-DPA by about 5% and allow for the recovery and reuse of the acid. google.com

Identification and Characterization of Synthetic Intermediates (e.g., Pseudodiosgenin Diacetate, Diosone)

The successful synthesis of 16-DPA relies on the careful management of key intermediates. The primary intermediate, pseudodiosgenin diacetate , is formed during the initial acetolysis and acetylation of diosgenin. longdom.orgresearchgate.net Its formation is a critical isomerization step that prepares the molecule for the subsequent oxidative cleavage. longdom.org

The oxidation of pseudodiosgenin diacetate yields another crucial intermediate, diosone . researchgate.net This keto ester is then subjected to hydrolysis and degradation to form the final product, 16-dehydropregnenolone acetate. researchgate.netgoogle.com The characterization of these intermediates is essential for monitoring reaction progress and ensuring the desired chemical transformations are occurring. Techniques such as Thin Layer Chromatography (TLC) are used to track the conversion of starting materials and the formation of these intermediates.

Advanced and Sustainable Synthesis Approaches

In response to the environmental and safety concerns associated with classical methods, modern synthetic chemistry has shifted towards more efficient and sustainable approaches for producing 16-dehydropregnenolone.

One-Pot Synthetic Strategies for Enhanced Efficiency

One successful one-pot method involves the direct conversion of diosgenin or solasodine to 16-DPA by refluxing in a mixture of acetic anhydride and acetyl chloride. This approach can achieve yields of up to 75% and utilizes 1,2-dichloroethane (B1671644) for in-situ extraction, streamlining the workflow. core.ac.uk Another one-pot procedure, which avoids high pressure and uses a reduced temperature, has been developed, yielding 16-DPA in 65-69% from diosgenin. thieme-connect.com These methods represent a significant improvement in terms of both efficiency and practicality for industrial-scale production. core.ac.uk

Continuous flow systems have also emerged as a powerful tool for the synthesis of 16-DPA. acs.orgacs.org These systems allow for a telescoped, multi-step process where diosgenin is converted to 16-DPA in a continuous stream. acs.org This approach offers precise control over reaction parameters, enhanced safety by using microreactors, and efficient in-line extraction to separate intermediates, thereby avoiding time-consuming purification steps. acs.org

Green Chemistry Principles in 16-Dehydropregnenolone Synthesis (e.g., Chromium- and MnO2-free methods)

A major focus of modern synthetic efforts is the incorporation of green chemistry principles to minimize the environmental footprint of 16-DPA production. A key area of improvement has been the replacement of hazardous oxidizing agents like chromium trioxide (CrO₃) and manganese dioxide (MnO₂). researchgate.nettandfonline.com

A significant breakthrough has been the development of chromium- and MnO₂-free synthesis routes. researchgate.nettandfonline.com One such method employs a catalytic amount of potassium permanganate (B83412) (KMnO₄) (5 mol%) in the presence of a co-oxidant like sodium periodate (B1199274) (NaIO₄). researchgate.nettandfonline.comgoogle.com This catalytic system drastically reduces the generation of heavy metal waste. researchgate.net

Furthermore, the use of Lewis acids, such as aluminum chloride (AlCl₃), in combination with acetic anhydride as both a reagent and a solvent for the initial acetolysis step has been shown to significantly lower the required temperature and pressure compared to traditional methods. researchgate.nettandfonline.com This not only makes the process more energy-efficient but also enhances its safety profile. researchgate.net The development of clean processes using hydrogen peroxide as the oxidant, with or without a metal catalyst, further exemplifies the move towards more environmentally benign synthetic pathways. google.com

Table of Research Findings on 16-Dehydropregnenolone Synthesis

| Synthetic Approach | Key Reagents/Conditions | Yield | Key Advantages |

|---|---|---|---|

| Classical Synthesis | Diosgenin, Acetic Anhydride, CrO₃, High Temp/Pressure | ~60% | Established industrial process. longdom.org |

| Optimized Classical | Diosgenin, Acetic Anhydride, Hydrocarbon solvent, 200-250°C, 4-6 kg/cm² pressure, Ultrasound | 55-62% | Improved control and efficiency over original Marker method. longdom.orggoogle.com |

| One-Pot Synthesis | Diosgenin, Acetic Anhydride/Acetyl Chloride, 138°C | 75% | Avoids intermediate isolation, reduced reaction time. core.ac.uk |

| Green Synthesis | Diosgenin, Ac₂O, AlCl₃, catalytic KMnO₄/NaIO₄ | Up to 98% (acetolysis), 75% (overall one-pot) | Chromium- and MnO₂-free, lower temp/pressure, less waste. core.ac.ukresearchgate.nettandfonline.com |

| Continuous Flow | Diosgenin, Ac₂O, CrO₃ (in microreactor) | 85% conversion | Enhanced safety, in-line purification, efficient. acs.org |

Continuous Flow Synthesis Techniques and Reactor Design

The synthesis of 16-Dehydropregnanolone (16-DPA) and its acetate ester, a crucial intermediate for a multitude of steroidal drugs, has been a focal point for process optimization to enhance efficiency, safety, and environmental sustainability. acs.orgresearchgate.netcore.ac.uk Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for steroid synthesis, offering precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. nih.govaurigeneservices.comnumberanalytics.com

A notable continuous flow process begins with diosgenin and proceeds through three key stages:

Acetylation/Acetolysis: Diosgenin is first converted to a furostenol derivative, pseudodiosgenin-3,26-diacetate. acs.org

Oxidative Cleavage: The double bond in the furostenol derivative is then oxidatively cleaved to form diosone. acs.org

Hydrolysis and Elimination: The final step involves hydrolysis followed by elimination to yield the desired 16-dehydropregnenolone acetate. acs.org

This integrated flow process has demonstrated high conversion efficiency, reaching up to 85%.

Reactor Design and Process Parameters

The design of reactors for the continuous synthesis of steroids like 16-DPA is critical for the success of the process. researchgate.netresearchgate.net These systems are typically composed of several key components, including precision pumps for reactant delivery, various types of reactors (such as microreactors or tubular reactors), heat exchangers for temperature control, and in-line analytical tools for real-time monitoring. aurigeneservices.com

Microreactors, with their high surface-area-to-volume ratio, offer excellent heat and mass transfer, which is crucial for controlling highly exothermic or fast reactions often encountered in steroid synthesis. nih.gov Tubular reactors are also commonly employed, particularly for gas-phase reactions or when longer residence times are required. informit.com The choice of reactor depends on the specific requirements of each reaction step. fabexeng.com

A key innovation in the continuous flow synthesis of 16-DPA is the incorporation of in-line extraction and real-time monitoring. acs.org For instance, dichloroethane can be used for in-line partitioning of intermediates, which eliminates the need for manual purification steps. High-Performance Liquid Chromatography (HPLC) is often integrated into the flow system to monitor the reaction's progress, ensuring completion before the stream moves to the next stage. This level of automation and control leads to enhanced reproducibility and safety, particularly by minimizing operator exposure to toxic reagents like chromium trioxide, which has been traditionally used in batch processes. researchgate.net

The table below summarizes key parameters and findings from research on the continuous flow synthesis of 16-dehydropregnenolone acetate.

| Parameter | Details | Research Finding |

| Starting Material | Diosgenin | A readily available plant-derived sapogenin. acs.org |

| Key Intermediates | Pseudodiosgenin-3,26-diacetate, Diosone | Formed sequentially in the telescoped process. acs.org |

| Process Type | Telescoped Multistep Continuous Flow | Integrates synthesis, extraction, and monitoring without intermediate isolation. acs.orgacs.org |

| Reactor Type | Microreactors, Tubular Reactors | Chosen based on reaction requirements for optimal heat and mass transfer. researchgate.netnih.govinformit.com |

| Key Features | In-line Extraction, Real-time HPLC Monitoring | Avoids manual purification and ensures reaction completeness. |

| Conversion Efficiency | 85% | Demonstrates high efficiency of the integrated flow process. |

| Advantages | Improved safety, efficiency, and process control; reduced waste and purification steps. acs.orgscielo.br | Continuous flow offers significant benefits over traditional batch methods. aurigeneservices.com |

The development of continuous flow systems for steroid synthesis represents a significant advancement in pharmaceutical manufacturing. scielo.br These processes not only improve the efficiency and safety of producing vital drug intermediates like this compound but also align with the principles of green chemistry by reducing solvent usage and waste. researchgate.net

Chemical Transformations and Derivative Synthesis of 16 Dehydropregnanolone

Synthesis of Novel Pregnane (B1235032) Derivatives

The strategic modification of the 16-dehydropregnenolone (B108158) scaffold has led to the generation of numerous pregnane derivatives. These synthetic efforts primarily focus on functionalization at key positions within the steroid nucleus and the introduction of diverse chemical moieties to modulate biological activity.

Functionalization and Modification at C-3, C-16, C-17, and C-21 Positions

The C-3 hydroxyl group, the C16-C17 double bond, and the C-20 ketone of 16-dehydropregnenolone are primary targets for chemical modification. The reactivity at the C16-C17 position is a key advantage for introducing new functionalities.

C-3 Position: The 3β-hydroxyl group is readily acetylated to form 16-dehydropregnenolone acetate (B1210297) (16-DPA), a common starting material for further synthesis. longdom.org This position can also be modified to enhance cytotoxic activity against certain cancer cell lines.

C-16 and C-17 Positions: The double bond between C-16 and C-17 is susceptible to various reactions. For instance, microbial transformations of 16-dehydropregnenolone can lead to the formation of 16α-hydroxy derivatives. nih.govd-nb.info Additionally, the introduction of substituents at the C-16 position can significantly influence the metabolic fate of the steroid. nih.govd-nb.info For example, the presence of a 16α-methoxy group can prevent side-chain degradation. nih.gov

C-21 Position: The C-21 position can be functionalized by introducing nitrogen-containing heterocycles, such as triazole or imidazole (B134444) rings, to create derivatives with potential anticancer properties. nih.gov

Derivatization with Nitrogen-Containing Heterocycles (e.g., Imidazole, Triazole Rings)

The incorporation of nitrogen-containing heterocycles into the 16-dehydropregnenolone framework has been a fruitful strategy for developing new therapeutic agents. These heterocycles can significantly alter the electronic and steric properties of the steroid, leading to novel biological activities. openmedicinalchemistryjournal.com

For instance, two pregnane derivatives featuring a triazole or an imidazole ring at the C-21 position have been synthesized from 16-dehydropregnenolone acetate. nih.gov These compounds, 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one and 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one, have demonstrated the ability to inhibit cell proliferation in human prostate (PC-3) and breast (MCF7) cancer cell lines. nih.gov The introduction of these nitrogen-containing rings is a key factor in their biological action. nih.gov

Furthermore, the reaction of 16-dehydropregnenolone acetate with 2-aminobenzimidazole (B67599) results in the formation of a polycyclic aromatic product through a cascade of reactions including addition, cyclization, autoxidation, and aromatization. researchgate.net This highlights the versatility of using 16-dehydropregnenolone as a scaffold for creating complex heterocyclic steroid derivatives.

| Derivative | Heterocycle | Position of Derivatization | Reported Biological Activity |

| 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | Triazole | C-21 | Inhibition of cell proliferation (PC-3, MCF7) nih.gov |

| 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one | Imidazole | C-21 | Inhibition of cell proliferation (PC-3, MCF7) nih.gov |

| Steroidal benzimidazolopyrimidine | Benzimidazole | - | Potential anticancer agent researchgate.net |

Esterification and Glycosidation Reactions

Esterification and glycosidation are common strategies to modify the properties of 16-dehydropregnenolone and its derivatives, often influencing their solubility, stability, and biological activity.

Novel pregnane derivatives have been synthesized from 16-dehydropregnenolone acetate through esterification. benthamdirect.comingentaconnect.com For example, oxime esters have been created by reacting 3β-acetoxy-5,16-pregnadien-20-oxime with NSAIDs like ibuprofen (B1674241) and naproxen. benthamdirect.comingentaconnect.com Furthermore, esterification of hydroxylated derivatives of 16-dehydropregnenolone with ibuprofen has also been reported. benthamdirect.comingentaconnect.com

Glycosidation, the attachment of a sugar moiety, is another important modification. A novel pregnane glycoside, 3β-[2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl]-oxy-20β-hydroxy-16α-methoxy-pregn-5-ene, has been synthesized from a derivative of 16-dehydropregnenolone. benthamdirect.comingentaconnect.com

| Reaction Type | Reactant(s) | Resulting Derivative(s) |

| Esterification | 3β-acetoxy-5,16-pregnadien-20-oxime, Ibuprofen/Naproxen | Oxime esters benthamdirect.comingentaconnect.com |

| Esterification | 3,16-dihydroxy pregn-5-ene-20-one, Ibuprofen | 3,16-di-(2-(4-isobutyl phenyl) propionoxy) pregn-5-ene-20-one benthamdirect.comingentaconnect.com |

| Esterification | 3,16,17-trihydroxy pregn-5-ene-20-one, Ibuprofen | 3,16-di-(2-(4-isobutyl phenyl) propionoxy) 17-hydroxy pregn-5-ene-20-one benthamdirect.comingentaconnect.com |

| Glycosidation | 3β, 20β-dihydroxy-16α-methoxy-pregn-5-ene | 3β-[2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl]-oxy-20β-hydroxy-16α-methoxy-pregn-5-ene benthamdirect.comingentaconnect.com |

Epoxide Formation and Ring-Opening Reactions

The C16-C17 double bond in 16-dehydropregnenolone is a prime site for epoxidation, leading to the formation of a reactive epoxide ring. mdpi.comencyclopedia.pub This epoxide can then undergo ring-opening reactions with various nucleophiles to introduce new functional groups in a stereospecific manner. mdpi.comencyclopedia.pub

For instance, the epoxide derivative 3β-hydroxy-16α,17α-epoxypregn-5-ene-20-one can be synthesized from 16-dehydropregnenolone acetate. benthamdirect.comingentaconnect.com The subsequent ring-opening of this epoxide with BF3.Et2O yields 3,16-dihydroxy pregn-5-ene-20-one and 3,16,17-trihydroxy pregn-5-ene-20-one. benthamdirect.comingentaconnect.com

Furthermore, microwave-assisted addition of α-amino acids to 16α,17α-epoxy-3β-hydroxypregnenolone results in the formation of 17β-hydroxy-16α-N-carboxyalkylaminosteroids. semanticscholar.org This demonstrates the utility of the epoxide intermediate for creating steroid-amino acid conjugates. semanticscholar.org Microbial transformations can also lead to epoxide ring opening, sometimes with retention of stereochemistry, to produce various hydroxylated lactones. d-nb.info

Steric and Electronic Effects of Structural Modifications

For example, the addition of bulky groups can sterically hinder certain regions of the molecule, affecting its ability to bind to receptors. Conversely, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution within the steroid, impacting its reactivity and the nature of its intermolecular interactions. wiley.com

Quantitative structure-activity relationship (QSAR) studies aim to correlate these steric and electronic parameters with biological activity, providing insights for the rational design of new and more potent steroid derivatives. softbeam.net

Development of Analogs for Receptor Binding Studies

16-Dehydropregnenolone and its derivatives serve as valuable starting materials for the synthesis of analogs designed to probe the structure-activity relationships of various steroid receptors. By systematically modifying the steroid structure, researchers can investigate the specific conformational and electronic features required for receptor binding and activation or inhibition. acs.org

For example, derivatives of 16-dehydropregnenolone have been used to synthesize conformationally restricted analogs of vitamin D3 to study its binding to the vitamin D receptor (VDR). acs.org Similarly, androstane (B1237026) derivatives synthesized from 16-dehydropregnenolone have been evaluated for their ability to bind to and inhibit substance P receptors. researchgate.netacs.org Docking studies with steroid receptors have been used to complement experimental findings and to predict the binding affinity of newly synthesized pregnane derivatives, although in some cases, the interactions were found to be poor. nih.gov

Biological Transformations and Biochemical Pathways of 16 Dehydropregnanolone in Non Human Systems

Microbial Bioconversions and Metabolism

Microorganisms, particularly bacteria, possess diverse enzymatic machinery capable of modifying the complex structure of steroids. semanticscholar.org This metabolic capability is harnessed to produce synthons—foundational building blocks for the semi-synthesis of therapeutic steroids. nih.gov The bioconversion of 16-dehydropregnanolone derivatives primarily involves side-chain cleavage and modifications to the steroid's core ring structure. pjmonline.org

Several bacterial strains have been identified for their ability to metabolize this compound derivatives. A notable example is Delftia acidovorans MTCC 3363 (formerly Comamonas acidovorans), which has been shown to exclusively convert 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA) into 4-androstene-3,17-dione (AD). pjmonline.orgresearchgate.netnih.gov This conversion is highly specific, and importantly, it does not require the addition of 9α-hydroxylase inhibitors, which are often necessary in other microbial systems to prevent the formation of unwanted byproducts. pjmonline.orgresearchgate.net

In other research, a mixed culture of Pseudomonas diminuta MTCC 3361 and Comamonas acidovorans MTCC 3362 was utilized to convert 16-DPA into androsta-1,4-diene-3,17-dione (B159171) (ADD), an important precursor for female sex hormones. nih.govresearchgate.net

The primary goal of microbial bioconversion of this compound derivatives is the production of valuable 17-ketosteroids. pjmonline.org These intermediates are crucial for the synthesis of a wide range of pharmaceutical steroids. bohrium.com

4-Androstene-3,17-dione (AD): This is a key C19 steroid synthon. The strain Delftia acidovorans MTCC 3363 achieves the exclusive transformation of 16-DPA to AD. pjmonline.orgresearchgate.net AD itself is a versatile intermediate that can be further transformed into other important steroids like testosterone (B1683101) or androstadienedione (ADD) using different microorganisms. pjmonline.orgfrontiersin.org

Androsta-1,4-diene-3,17-dione (ADD): This C19 steroid is another critical precursor, particularly for synthesizing female sex hormones and anti-inflammatory drugs. nih.govnih.gov It is produced from 16-DPA using a co-culture of Pseudomonas diminuta and Comamonas acidovorans. nih.gov The production of ADD involves an additional dehydrogenation step at the C1-C2 position of the steroid's A-ring. nih.gov

The efficiency and yield of microbial steroid conversions are highly dependent on various physicochemical parameters. researchgate.netnih.gov Optimizing these factors is critical for industrial-scale production.

pH: The pH of the culture medium significantly affects enzyme activity and cell metabolism. For the conversion of 16-DPA to AD by D. acidovorans MTCC 3363, a neutral pH of 7.0 was found to be optimal, yielding a maximum bioconversion of approximately 82.88 mol%. pjmonline.org Deviations into slightly acidic (pH 6.5) or alkaline (pH 7.5) conditions resulted in reduced product accumulation. pjmonline.org In the mixed-culture production of ADD, a more acidic pH of 5.0 yielded the peak conversion. nih.gov

Temperature: Temperature influences microbial growth and enzyme kinetics. The optimal temperature for AD production by D. acidovorans was 30°C. pjmonline.orgresearchgate.net At this temperature, a conversion of about 71.8 mol% was achieved, with AD being the sole product. pjmonline.orgresearchgate.net Increasing the temperature to 35°C reduced the yield and led to the formation of byproducts like ADD, while at 40°C, no AD accumulation was observed. researchgate.net For ADD production by the mixed culture, a higher temperature range of 35-40°C was found to be most suitable. nih.gov

Substrate Concentration: High concentrations of steroid substrates can be toxic to microbial cells. researchgate.net For the conversion of 16-DPA to AD, the maximum conversion was achieved at a substrate concentration of 0.5 mg/mL. pjmonline.orgresearchgate.net Higher concentrations (1.0 and 1.5 mg/mL) led to a decrease in the molar conversion percentage. researchgate.net

Solvents: Due to the low aqueous solubility of steroids, organic solvents are often used as carriers to improve substrate availability. researchgate.net In the biotransformation of 16-DPA by D. acidovorans, dioxane was identified as the most effective carrier solvent. researchgate.netnih.gov For the mixed-culture conversion to ADD, dimethylformamide at concentrations below 2% was the most suitable carrier. nih.gov

Table 1: Effect of Environmental Factors on 16-DPA Bioconversion by Delftia acidovorans MTCC 3363

| Parameter | Condition | Molar Conversion (%) | Product(s) | Reference |

|---|---|---|---|---|

| pH | 6.5 | ~69 | AD | pjmonline.org |

| 7.0 | ~82.9 | AD | pjmonline.org | |

| 7.5 | ~77 | AD | pjmonline.org | |

| Temperature | 30°C | ~71.8 | AD only | pjmonline.orgresearchgate.net |

| 35°C | ~55.6 | AD, ADD | researchgate.net | |

| 40°C | Not Detected | - | researchgate.net | |

| Substrate Conc. | 0.5 mg/mL | ~71.8 (at 120h) | AD | researchgate.net |

| 1.0 mg/mL | ~43.5 (at 72h) | AD | researchgate.net | |

| 1.5 mg/mL | Lower yield | AD | researchgate.net |

The transformation of steroidal molecules is catalyzed by specific microbial enzymes. One of the key enzymes in this context is 3-ketosteroid-Δ¹-dehydrogenase , also known as steroid 1(2)-dehydrogenase . nih.govresearchgate.netnih.gov This enzyme is responsible for introducing a double bond between the C1 and C2 atoms of the steroid's A-ring, a crucial step in converting intermediates like AD into ADD. nih.govresearchfloor.org This C1-C2 dehydrogenation is vital for the synthesis of many therapeutic steroids, as it often enhances the biological activity and reduces side effects of the final drug product. nih.gov The enzyme, which uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor, plays a critical role in microbial steroid degradation pathways and is widely exploited in the pharmaceutical industry. researchgate.netnih.gov The highest levels of this enzymatic activity are typically found in actinobacteria from genera such as Nocardioides, Mycolicibacterium, and Rhodococcus. nih.gov

While many biotransformations occur under aerobic conditions, anaerobic bacteria also possess unique steroid-metabolizing capabilities. Research into the intestinal anaerobe Eubacterium sp. strain 144 has focused on the enzyme 16-dehydroprogesterone (B108162) reductase . nih.govresearchgate.net This enzyme catalyzes the reduction of 16-dehydroprogesterone to 17-isoprogesterone. nih.gov

Initial studies showed that cell suspensions of the bacterium grown with 16-dehydroprogesterone had a very low rate of conversion. nih.govresearchgate.net However, the activity of the reductase was significantly stimulated when the bacteria were grown in the presence of hemin. nih.gov The enzymatic reaction was further enhanced by providing an exogenous electron donor, such as hydrogen (H₂) or pyruvate. nih.govresearchgate.netchemsrc.com Under these optimal conditions, the conversion to 17-isoprogesterone was nearly complete within 20 to 30 minutes. nih.gov This investigation highlights that specific growth factors and co-substrates are essential for the maximal activity of certain microbial steroid-converting enzymes. nih.gov

Advances in genetic and metabolic engineering have enabled the development of microbial "cell factories" for the efficient production of steroid precursors. bohrium.commdpi.com Strains of Mycolicibacterium are particularly well-suited for this purpose due to their natural ability to metabolize sterols. nih.gov By modifying the metabolic pathways of these bacteria, researchers can block the degradation of desired intermediates and channel the metabolic flux towards the accumulation of specific products. researchgate.net

A novel strain, Mycolicibacterium sp. HK-90 , has been identified and genetically engineered as a promising platform for producing both C19 (like AD) and C21 steroid precursors from diosgenin (B1670711). nih.govresearchgate.net This is significant because the microbial production of C21 steroid precursors, which are typically derived chemically from diosgenin, has been a major challenge. nih.gov Through genetic manipulation and optimization of the fermentation process, the HK-90 strain was able to convert diosgenin into a variety of valuable intermediates, including 4-AD, ADD, and 9α-hydroxy-4-androstenedione (9-OHAD), as well as the C21 steroid 9,16-dihydroxy-progesterone. nih.gov This work represents a significant step towards creating a more sustainable and environmentally friendly manufacturing process for a wider range of steroid drugs. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 16-Dehydropregnenolone acetate | 16-DPA |

| 16-Dehydroprogesterone | - |

| 4-Androstene-3,17-dione | AD |

| Androsta-1,4-diene-3,17-dione | ADD |

| 9α-Hydroxy-4-androstenedione | 9-OHAD |

| 17-Isoprogesterone | - |

| 9,16-Dihydroxy-progesterone | - |

| Diosgenin | - |

| Dioxane | - |

| Dimethylformamide | - |

| Pyruvate | - |

| Hemin | - |

| Testosterone | - |

Enzymatic Conversions in Non-Mammalian and Model Systems

The transformation of this compound is primarily facilitated by specific enzymes that are key to complex biochemical pathways. These conversions are particularly well-studied in the context of 16-androstene steroid biosynthesis, which are pheromonal compounds in some species.

Role of Cytochrome P450 Enzymes in Metabolism

Cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for the metabolism of a wide array of compounds, play a role in the transformation of this compound. While comprehensive studies in diverse non-mammalian species are limited, research in rat models provides valuable insights into the potential interactions of 16-DHP with these enzymes.

Studies in Sprague-Dawley rats have shown that 16-dehydropregnenolone can influence the activity and expression of several hepatic CYP enzymes. nih.gov When administered to rats, 16-DHP demonstrated inducing effects on CYP1A2, CYP2C11, CYP2D2, and CYP2E1 in a manner dependent on both dose and time, while CYP3A1 activity remained unaffected. nih.gov These findings were consistent across in vivo pharmacokinetic profiles of probe substrates, in vitro microsomal activities, and mRNA expression levels. nih.gov The induction of these enzymes suggests that 16-DHP can enhance the metabolism of other substances cleared by these specific P450 isoforms. nih.gov

Further investigations into the metabolism of 16-DHP itself revealed that it is rapidly metabolized, with CYP3A4 being the primary enzyme responsible in rat liver microsomes. longdom.org The interaction with CYP3A4 is significant, as inhibitors of this enzyme, such as ketoconazole (B1673606) and diltiazem, were found to completely inhibit the metabolism of 16-DHP. longdom.org

The table below summarizes the effect of 16-dehydropregnenolone on the activity of various cytochrome P450 enzymes in rat liver microsomes.

| Cytochrome P450 Isoform | Effect of 16-Dehydropregnenolone | Research Findings |

| CYP1A2 | Induction | Significant inducing effects observed in a dose- and time-dependent manner. nih.gov |

| CYP2C11 | Induction | Significant inducing effects observed in a dose- and time-dependent manner. nih.gov |

| CYP2D2 | Induction | Significant inducing effects observed in a dose- and time-dependent manner. nih.gov |

| CYP2E1 | Induction | Significant inducing effects observed in a dose- and time-dependent manner. nih.gov |

| CYP3A1 | No effect | No significant effect on its activity was observed. nih.gov |

| CYP3A4 | Substrate | Rapidly metabolized by this enzyme, which is the primary pathway for its clearance. longdom.org |

Studies in Neonatal Porcine Testicular Microsomes as an Intermediate in 16-Androstene Biosynthesis

A crucial role for 16-dehydropregnenolone has been identified in the biosynthesis of 16-androstene steroids in neonatal porcine testicular microsomes. nih.gov These C19 steroids are known pheromones in pigs, contributing to the phenomenon of "boar taint". d-nb.info

Research has unequivocally established 16-dehydropregnenolone as an intermediate in the pathway that converts pregnenolone (B344588) and 17-hydroxypregnenolone into 16-androstenes. nih.govwikigenes.org In studies using microsomal preparations from the testes of 3-week-old piglets, the metabolism of pregnenolone was investigated. core.ac.uk While some studies did not detect 16-dehydropregnenolone in significant quantities when pregnenolone was the initial substrate, core.ac.uk subsequent research where 16-dehydropregnenolone was used as the substrate confirmed its intermediary role in the production of 16-androstenes. nih.gov

The biosynthetic pathway involves the action of the enzyme complex andien-β synthase, which includes cytochrome P450c17 (CYP17A1) and cytochrome b5. nih.govnih.gov This enzyme complex is responsible for the conversion of pregnenolone to 5,16-androstadien-3β-ol (andien-β). nih.gov The pathway can proceed through 17-hydroxypregnenolone, which is then converted to 16-dehydropregnenolone before the formation of 16-androstenes. nih.gov

The table below outlines the key steroids involved in the biosynthesis of 16-androstenes from pregnenolone in neonatal porcine testicular microsomes.

| Compound Name | Role in Pathway |

| Pregnenolone | Initial substrate. core.ac.uk |

| 17-Hydroxypregnenolone | Intermediate metabolite formed from pregnenolone. nih.govcore.ac.uk |

| This compound | Key intermediate in the biosynthesis of 16-androstenes. nih.gov |

| 5,16-Androstadien-3β-ol (Andien-β) | A major 16-androstene product. core.ac.uknih.gov |

| Dehydroepiandrosterone | Another C19 steroid metabolite identified in the pathway. core.ac.uk |

Analytical Methodologies for the Characterization and Quantification of 16 Dehydropregnanolone

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of 16-dehydropregnenolone (B108158). By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 16-dehydropregnenolone. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.

Complete assignments of the ¹H and ¹³C NMR spectra for 16-dehydropregnenolone have been achieved and serve as a reference standard. nih.gov This was accomplished using two-dimensional correlation spectroscopy (2D COSY) and heteronuclear single quantum coherence (HSQC), which helped to resolve complex, overlapping signals. nih.gov

In the ¹H NMR spectrum of 16-dehydropregnenolone acetate (B1210297), a derivative of 16-dehydropregnenolone, key signals include a multiplet for the C-16 olefinic proton at approximately 6.65 ppm and another multiplet for the C-6 olefinic proton around 5.31 ppm. longdom.orgfigshare.com The protons of the two methyl groups appear as singlets at 1.0 ppm and 1.2 ppm, while the acetyl and C-20 methyl ketone protons are observed as singlets at 2.0 ppm and 2.2 ppm, respectively. longdom.orgfigshare.com

The ¹³C NMR spectrum of 16-dehydropregnenolone acetate shows characteristic peaks that confirm its structure. figshare.com The carbonyl carbon of the ketone at C-20 appears at approximately 199.9 ppm, while the carbonyl carbon of the acetate group is found at 170.4 ppm. figshare.com The olefinic carbons at C-16 and C-17 are observed at 159.3 ppm and 146.7 ppm, respectively. figshare.com The chemical shifts in ¹³C NMR are observed over a broad range (0 to 220 ppm), which allows for the distinct identification of nearly every non-equivalent carbon atom in the molecule. irisotope.com

Table 1: Key ¹H NMR Chemical Shifts for 16-Dehydropregnenolone Acetate

| Proton | Chemical Shift (ppm) | Multiplicity |

| C-16 olefinic H | 6.65 | multiplet |

| C-6 olefinic H | 5.31 | multiplet |

| C-20 methyl ketone H | 2.2 | singlet |

| C-3 acetate H | 2.0 | singlet |

| Methyl H | 1.2 | singlet |

| Methyl H | 1.0 | singlet |

Table 2: Key ¹³C NMR Chemical Shifts for 16-Dehydropregnenolone Acetate

| Carbon | Chemical Shift (ppm) |

| C-20 (ketone) | 199.9 |

| Acetate C=O | 170.4 |

| C-16 (olefinic) | 159.3 |

| C-17 (olefinic) | 146.7 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in 16-dehydropregnenolone. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular chemical bonds.

In the IR spectrum of 16-dehydropregnenolone acetate, a strong absorption band is observed at approximately 1731 cm⁻¹, which is characteristic of the C=O stretching vibration of the acetate group. figshare.com Another significant peak appears around 1661 cm⁻¹, corresponding to the α,β-unsaturated carbonyl system of the ketone at C-20. longdom.orgfigshare.com The presence of these distinct peaks provides clear evidence for the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands for 16-Dehydropregnenolone Acetate

| Functional Group | Wavenumber (cm⁻¹) |

| Acetate C=O Stretch | 1731 |

| α,β-Unsaturated Ketone C=O Stretch | 1661 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of 16-dehydropregnenolone. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For 16-dehydropregnenolone acetate, the mass spectrum shows a molecular ion peak (M+) at an m/z of 357, which corresponds to its molecular weight. figshare.com The fragmentation pattern observed in the mass spectrum provides additional structural information. For instance, the fragmentation of ketones is influenced by the cleavage of bonds adjacent to the carbonyl group. libretexts.org The dissociation of energetically unstable molecular ions leads to characteristic fragmentation patterns that are useful for structural elucidation. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for identifying and quantifying 16-dehydropregnenolone and its metabolites in complex biological samples.

In one study, 16-dehydropregnenolone was identified in the serum of pre-term neonates after extraction and hydrolysis of the conjugated steroid fraction. jst.go.jpnih.gov The liberated steroid was then analyzed by GC-MS, and the results were identical to those of an authentic standard of 16-dehydropregnenolone. jst.go.jpnih.gov GC-MS has also been used in the phytochemical analysis of plant extracts, where it successfully identified 16-dehydropregnenolone acetate in the flowers of Cassia occidentalis. scialert.netresearchgate.netscialert.net The interpretation of the mass spectrum is typically conducted using a database such as that of the National Institute of Standards and Technology (NIST). scialert.netresearchgate.netscialert.net

Gas Chromatography-Fourier Transformation Infrared Spectroscopy (GC/FT-IR)

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC/FT-IR) is another hyphenated technique that provides an additional layer of structural confirmation. As compounds elute from the GC column, they pass through an IR spectrometer, which records their infrared spectra. This allows for the unambiguous identification of molecules, including the ability to distinguish between isomers. rsc.orgnih.govfrontiersin.org

In the analysis of steroids from pre-term neonates, GC/FT-IR was used in conjunction with GC/MS to confirm the identity of 16-dehydropregnenolone. jst.go.jpnih.gov The data obtained from the GC/FT-IR analysis were consistent with those of an authentic sample, providing definitive evidence of its presence. jst.go.jpnih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, purification, and quantification of 16-dehydropregnenolone from various matrices. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.

A sensitive and selective HPLC method with UV detection has been developed and validated for the determination of 16-dehydropregnenolone in rat plasma. nih.gov This method utilizes a reversed-phase C18 column and an isocratic mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate buffer. nih.gov The detection wavelength is set at 238 nm, which is the maximum absorption wavelength for 16-dehydropregnenolone. nih.gov

For more sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed. An LC/ESI-MS/MS assay was established for the simultaneous quantification of 16-dehydropregnenolone and its five metabolites in rabbit plasma. researchgate.net This method demonstrated good linearity over a concentration range of 1.56-400 ng/mL, with a limit of detection of 0.78 ng/mL for most analytes. researchgate.net The use of multiple reaction monitoring (MRM) mode in the mass spectrometer enhances the selectivity and sensitivity of the assay. researchgate.net These validated chromatographic methods are crucial for pharmacokinetic studies and the analysis of 16-dehydropregnenolone in biological fluids. nih.govresearchgate.netlongdom.org

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used method for the quantification of 16-Dehydropregnanolone in biological matrices. nih.gov This method offers a balance of sensitivity, precision, and accessibility.

An established HPLC-UV method utilizes a C-18 reversed-phase column for the separation of DHP. nih.gov The chromatographic separation is typically achieved using an isocratic mobile phase, which is a mixture of an organic solvent like acetonitrile and an aqueous buffer. For instance, a mobile phase consisting of acetonitrile and deionized water (55:45% v/v) has proven effective. nih.gov Another study optimized the mobile phase to be a mixture of acetonitrile and 10 mM ammonium acetate buffer (49:51, v/v) at a flow rate of 1.0 mL/min, which improved the response and peak shape of the analyte. nih.gov

Detection is performed using a UV detector set at the maximum absorption wavelength for this compound, which has been identified as 248 nm or 238 nm. nih.govnih.gov The choice of an internal standard (IS), such as levonorgestrel, is critical for accurate quantification by correcting for variations during sample processing and injection. nih.gov

Table 1: HPLC-UV Chromatographic Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C-18 Reversed Phase nih.gov | Diamonsil C18 (250 mm × 4.6 mm, 5 μm) nih.gov |

| Mobile Phase | Acetonitrile: Deionized Water (55:45 v/v) nih.gov | Acetonitrile: 10 mM Ammonium Acetate (49:51 v/v) nih.gov |

| Flow Rate | Not Specified | 1.0 mL/min nih.gov |

| Detector | UV Detector nih.gov | SPD-6A Ultraviolet Detector nih.gov |

| Detection Wavelength | 248 nm nih.gov | 238 nm nih.gov |

| Internal Standard | Not Specified | Levonorgestrel nih.gov |

| Temperature | Not Specified | 30 °C nih.gov |

HPLC Method Development and Validation Parameters

Validation of the HPLC method is essential to ensure its reliability for pharmacokinetic studies. ijprajournal.com This process involves evaluating several key parameters as per regulatory guidelines. ijprajournal.commastelf.com

Specificity : The method's ability to accurately measure the analyte in the presence of other components, such as metabolites and endogenous substances in the biological matrix, is confirmed by comparing chromatograms of blank plasma, spiked plasma, and actual study samples. nih.gov The absence of interfering peaks at the retention time of this compound and the internal standard indicates the specificity of the assay. nih.govnih.gov

Linearity : The method demonstrates linearity over a specific concentration range. For this compound in rat plasma, linearity has been established in the range of 20-800 ng/mL. nih.gov Another study showed good linearity in mouse plasma and tissue homogenates over a concentration range of 0.01–10.0 μg/mL. tandfonline.com The correlation coefficient (r) for the calibration curves typically exceeds 0.99, indicating a strong linear relationship. tandfonline.com

Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. For this compound, a sensitive HPLC-UV method achieved an LOQ of 20 ng/mL in rat plasma, bile, urine, and feces. nih.gov An improved method reported an even lower LOQ of 0.01 μg/mL (10 ng/mL) in mouse plasma. tandfonline.com

Precision : The precision of the method is assessed by determining the intra-day and inter-day variability. This is expressed as the relative standard deviation (RSD). For the analysis of this compound, the intra- and inter-day RSD values were reported to be below 14.3%, which is within acceptable limits. tandfonline.com Another study reported RSD values varying from 4.7% to 11.2%. nih.gov

Accuracy : Accuracy is determined by comparing the measured concentration to the true concentration and is often expressed as bias or relative error (RE). Validated methods for this compound have shown excellent accuracy, with bias values ranging from 1.8% to 8.8% and relative errors of less than ±6.6%. nih.govtandfonline.com

Extraction Efficiency : The efficiency of extracting the compound from the biological matrix is a critical parameter. For this compound, sample preparation often involves liquid-liquid extraction with solvents like n-hexane. nih.gov The absolute recovery or extraction efficiency has been reported to be greater than 92% from rat plasma, bile, and urine, and over 92.9% from mouse plasma. nih.govtandfonline.com Another study reported mean extraction recoveries between 60.4% and 74.4% from rat plasma. nih.gov

Stability : Stability studies are conducted to ensure that the concentration of this compound does not change during sample handling and storage. The compound has been found to be stable in plasma, bile, and urine for up to 90 days when stored at -60°C. nih.gov It also remained stable after three freeze-thaw cycles. nih.govtandfonline.com Furthermore, stability was confirmed in mouse plasma at room temperature for 12 hours after preparation and at -20°C for 7 days. tandfonline.com

Table 2: Summary of HPLC Method Validation Parameters for this compound

| Validation Parameter | Result | Reference |

|---|---|---|

| Specificity | No interference from endogenous components | nih.govnih.gov |

| Linearity Range | 20-800 ng/mL | nih.gov |

| 0.01-10.0 µg/mL | tandfonline.com | |

| Limit of Quantitation (LOQ) | 20 ng/mL (rat plasma, bile, urine, feces) | nih.gov |

| 10 ng/mL (mouse plasma) | tandfonline.com | |

| Precision (RSD) | 4.7% to 11.2% | nih.gov |

| < 14.3% | tandfonline.com | |

| Accuracy (Bias/RE) | 1.8% to 8.8% | nih.gov |

| < ±6.6% | tandfonline.com | |

| Extraction Efficiency | > 92% | nih.govtandfonline.com |

| 60.4% - 74.4% | nih.gov | |

| Stability | Stable for 90 days at -60°C; Stable after 3 freeze-thaw cycles | nih.gov |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, particularly for analyzing low concentrations of this compound and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. oup.com This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of a triple quadrupole mass spectrometer. researchgate.net

An API-4000 mass spectrometer is commonly used for this analysis. oup.com The system is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. researchgate.net Ionization is typically achieved using an electrospray ionization (ESI) source in the positive ion mode. oup.comresearchgate.net For this compound, the parent-to-daughter ion transition monitored is m/z 315.1 > 137.4. oup.com

The LC-MS/MS method offers a significantly lower limit of quantitation (LLOQ) than HPLC-UV methods, established at 1.56 ng/mL in rat plasma. oup.com The limit of detection (LOD) can be as low as 0.78 ng/mL. oup.comresearchgate.net The method is validated for linearity, selectivity, sensitivity, recovery, accuracy, and precision, with calibration curves typically linear over a concentration range of 1.56–400 ng/mL. oup.comresearchgate.net

Table 3: LC-MS/MS Method Parameters for this compound

| Parameter | Description |

|---|---|

| Instrumentation | API-4000 LC-MS/MS System oup.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode oup.comresearchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Parent-to-Daughter Ion Transition | m/z 315.1 > 137.4 oup.com |

| Chromatographic Column | Spheri-5 RP-18 (5 µm, 100 × 4.6 mm) oup.com |

| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate Buffer (90:10 v/v) oup.com |

| Flow Rate | 0.65 mL/min oup.com |

| Linearity Range | 1.56–400 ng/mL oup.comresearchgate.net |

| Lower Limit of Quantitation (LLOQ) | 1.56 ng/mL oup.com |

| Limit of Detection (LOD) | 0.78 ng/mL oup.comresearchgate.net |

Applications in Biological Matrices from Experimental Animal Models

The validated HPLC-UV and LC-MS/MS methods have been successfully applied to pharmacokinetic studies of this compound in various experimental animal models. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Rat Models : Sprague-Dawley rats are commonly used. An HPLC-UV method was developed and validated for the determination of this compound in rat plasma, bile, urine, and feces. nih.gov This method was subsequently used to generate pharmacokinetic profiles after oral and intravenous administration. nih.gov Similarly, LC-MS/MS methods have been applied to quantify the compound and its metabolites in male and female Sprague-Dawley rat plasma to assess gender differences in pharmacokinetics. oup.com

Rabbit Models : A sensitive LC-MS/MS assay was developed for the simultaneous quantification of this compound and its five metabolites in rabbit plasma. researchgate.net This method was successfully applied to a pilot pharmacokinetic study in rabbits following oral administration. nih.govresearchgate.net

Mouse Models : An HPLC-UV method was validated for determining the concentration of this compound in female mouse plasma and various tissue homogenates, including the lung, liver, spleen, kidney, and brain. tandfonline.com This application was crucial for investigating the tissue distribution of a liposomal formulation of the compound. tandfonline.com

The ability to accurately measure this compound concentrations in these diverse biological matrices is fundamental to its development as a potential therapeutic agent. nih.govtandfonline.comoup.com

Mechanistic and Experimental Biological Research on 16 Dehydropregnanolone

Receptor Modulation Studies (Non-Human/Cellular Models)

Farnesoid X Receptor (FXR) Antagonism

16-Dehydropregnanolone and its acetate (B1210297) form (16-DPA) are recognized as potent antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor crucial for bile acid homeostasis. medchemexpress.comresearchgate.net The antagonistic action of 16-DHP is structurally related to that of guggulsterone. researchgate.net In cellular models, its mechanism involves binding to the FXR and inhibiting its activity. This antagonism leads to the modulation of cholesterol metabolism through the up-regulation of Cholesterol 7 alpha-hydroxylase (CYP7A1), an essential enzyme in bile acid synthesis, which subsequently helps in lowering serum cholesterol levels. Studies indicate that 16-DHP specifically targets FXR, demonstrating high selectivity without significantly affecting other nuclear receptors.

The investigation of FXR antagonism has been a key area of research, as this mechanism is linked to potential treatments for metabolic disorders. researchgate.netresearchgate.net While the therapeutic potential of FXR antagonists shows promise for cholesterol metabolism, the broader effects are still under investigation. researchgate.netnih.gov

Androgen Receptor (AR) Binding Investigations

Research into the interaction of 16-Dehydropregnenolone (B108158) derivatives with the Androgen Receptor (AR) has yielded specific findings. In a study where several derivatives of 16-dehydropregnenolone containing an imidazole (B134444) ring at the C-21 position were synthesized, none of the tested compounds showed the ability to bind to the AR. researchgate.netnih.gov The androgen receptor typically binds androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) with high affinity, and this binding is a critical step in androgen-dependent physiological processes and diseases. nih.govnih.gov The failure of these specific 16-DHP derivatives to bind to the AR indicates that their biological effects are not mediated through direct interaction with this receptor. nih.gov

Enzyme Inhibition Studies (Non-Human/Cellular Contexts)

5α-Reductase Enzyme Inhibition (Type 1 and Type 2 Isoenzymes)

16-Dehydropregnenolone acetate serves as a precursor for the synthesis of various derivatives that have been investigated as inhibitors of 5α-reductase, an enzyme that converts testosterone to the more potent dihydrotestosterone (DHT). nih.govmedchemexpress.commedchemexpress.comnih.gov The inhibition of its two main isoenzymes, Type 1 and Type 2, is a key strategy for managing androgen-dependent conditions.

Studies on triazole derivatives of 16-dehydropregnenolone acetate showed that most of these compounds had lower inhibitory activity on both Type 1 and Type 2 isoenzymes of 5α-reductase compared to the established inhibitor, finasteride. nih.gov

In contrast, research on 16-dehydropregnenolone derivatives featuring an imidazole ring at C-21 revealed that inhibitory activity was highly dependent on the chemical structure. researchgate.netnih.gov Specifically, only derivatives with an alicyclic ester group at the C-3 position demonstrated inhibitory activity against the 5α-reductase Type 2 (5α-R2) isoenzyme. researchgate.netnih.gov Notably, these derivatives did not inhibit the Type 1 (5α-R1) isoenzyme. researchgate.netnih.gov Other studies have also synthesized and evaluated 3-substituted pregna-4,16-diene-6,20-dione derivatives from 16-dehydropregnenolone acetate, with some showing significantly higher inhibitory activity than finasteride. nih.govresearchgate.net

Table 1: Inhibitory Activity of 16-Dehydropregnenolone Derivatives on 5α-Reductase

| Compound | Target Isoenzyme | IC50 (nM) | Source |

|---|---|---|---|

| 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-cyclohexanecarboxylate | 5α-Reductase Type 2 | 29 | researchgate.netnih.gov |

| Pregna-4,16-diene-6,20-dione derivative (Compound 10a) | 5α-Reductase (human prostate) | 13 | bvsalud.org |

| Pregna-4,16-diene-6,20-dione derivative (Compound 10b) | 5α-Reductase (human prostate) | 4.9 | bvsalud.org |

17α-Hydroxylase and 15α-Reductase Inhibition

16-Dehydropregnenolone (16-DHP) has been identified as an efficient inhibitor of both 17α-hydroxylase and 15α-reductase. nih.gov The enzyme 17α-hydroxylase (specifically CYP17A1) is a critical enzyme in the steroidogenesis pathway, responsible for the production of androgens from pregnane (B1235032) precursors. tandfonline.com Its inhibition can reduce the levels of hormones that drive certain cancers. Similarly, 15α-hydroxylase is involved in the metabolism of steroids. tandfonline.com The inhibitory action of 16-DHP on these enzymes highlights its potential as a modulator of steroid hormone synthesis. medchemexpress.comnih.govmedchemexpress.com

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity

The potential for 16-Dehydropregnenolone to act as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor has been explored through the synthesis of its derivatives. nih.govresearchgate.net DPP-IV is a serine protease that plays a role in glucose metabolism by inactivating incretin (B1656795) hormones. oatext.com Its inhibition is a therapeutic strategy for managing type 2 diabetes. oatext.commerckmillipore.com

In one study, a series of amine derivatives of 16-dehydropregnenolone were synthesized and evaluated for their ability to inhibit DPP-IV. nih.gov Out of seventeen compounds tested, five demonstrated significant inhibitory activity against the DPP-IV enzyme, suggesting that the introduction of specific substituents onto the 16-dehydropregnenolone scaffold is crucial for this biological function. nih.gov

In Vitro Biological Activity in Cell Lines

Cytotoxic Activity and Antiproliferative Effects on Cancer Cell Lines (e.g., HeLa, PC-3, MCF7, SK-LU-1)

16-Dehydropregnenolone (16-DHP) has demonstrated notable cytotoxic and antiproliferative properties against a variety of human tumor cell lines in laboratory settings. Research indicates that 16-DHP can inhibit the growth of cancer cells in a manner that is dependent on both the dose and the duration of exposure. tandfonline.comtandfonline.com

One of the well-documented mechanisms of its action is the induction of G1 phase arrest and subsequent apoptosis in cancer cells. tandfonline.com For instance, in human cervical carcinoma (HeLa) cells, 16-DHP has been shown to trigger cell cycle arrest at the G1 checkpoint. tandfonline.com This is followed by the initiation of caspase-dependent apoptosis, a programmed cell death pathway. tandfonline.com Studies have shown that this process involves the activation of the ATM-Chk2-p53 signaling pathway. tandfonline.com Furthermore, 16-DHP has been observed to increase the levels of the pro-apoptotic protein Bax and promote the release of cytochrome c from the mitochondria, without affecting the levels of the anti-apoptotic protein Bcl-2, suggesting the involvement of the mitochondrial apoptotic pathway. tandfonline.com

The cytotoxic effects of 16-DHP and its derivatives have been evaluated across several cancer cell lines, including HeLa, prostate cancer (PC-3), breast cancer (MCF7), and lung cancer (SK-LU-1). researchgate.netnih.govnih.gov Derivatives of 16-DHP, in particular, have shown significant activity. For example, certain triazole derivatives of 16-dehydropregnenolone acetate have displayed up to 80% cytotoxic activity against the SK-LU-1 lung cancer cell line. nih.gov Another study highlighted that an imidazole derivative of 16-DHP exhibited the highest cytotoxic activity against all three cell lines (PC-3, MCF7, and SK-LU-1). researchgate.net

The following table summarizes the reported cytotoxic activities of 16-Dehydropregnenolone and its derivatives on various cancer cell lines.

| Compound/Derivative | Cell Line | Activity |

| 16-Dehydropregnenolone (16-DHP) | HeLa | IC50: 34.1 µM (48h), 17.7 µM (72h) tandfonline.com |

| 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | SK-LU-1 | ~80% cytotoxic activity nih.gov |

| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate | SK-LU-1 | ~80% cytotoxic activity nih.gov |

| 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-acetate | PC-3 | High cytotoxic activity researchgate.net |

| MCF7 | High cytotoxic activity researchgate.net | |

| SK-LU-1 | High cytotoxic activity researchgate.net | |

| 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one (I-OH) | PC-3 | Dose-dependent inhibition of proliferation nih.gov |

| MCF7 | Dose-dependent inhibition of proliferation nih.gov | |

| SK-LU-1 | Dose-dependent inhibition of proliferation nih.gov |

Studies in Experimental Animal Models

Effects on Cholesterol Metabolism (e.g., Up-regulation of CYP7A1 in Hyperlipidemic Hamsters)

Studies in animal models have elucidated the potential of 16-Dehydropregnenolone (16-DHP) as a lipid-lowering agent. In a key study using hyperlipidemic male golden Syrian hamsters fed a high-fat diet, oral administration of 16-DHP was found to significantly modulate cholesterol homeostasis. nih.govwikipedia.orgcornell.edu

The primary mechanism identified for its cholesterol-lowering effect is the up-regulation of the hepatic gene CYP7A1. nih.govwikipedia.org CYP7A1 encodes for cholesterol 7α-hydroxylase, the rate-limiting enzyme in the conversion of cholesterol to bile acids. nih.gov By increasing the expression of CYP7A1, 16-DHP promotes the catabolism of cholesterol, thereby reducing its levels in the serum. nih.gov

The study in hyperlipidemic hamsters demonstrated that 16-DHP treatment led to a profound decrease in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.gov Concurrently, there was an elevation in the ratio of high-density lipoprotein cholesterol (HDL-C) to total cholesterol. nih.gov Furthermore, the administration of 16-DHP was associated with an increased excretion of total bile acids in the feces, providing further evidence for the enhanced cholesterol catabolism. nih.gov The compound also induced the gene expression of the transcription factors LXRα and PPARα, which are involved in lipid metabolism. nih.gov

Impact on Androgen-Dependent Organs in Experimental Models (e.g., Castrated Hamster Model)

The effects of 16-Dehydropregnenolone derivatives have been investigated in androgen-dependent tissues using experimental animal models. In a study involving a castrated hamster model, certain derivatives of 16-DHP demonstrated significant in vivo activity. researchgate.net Specifically, alicyclic ester derivatives of the compound were shown to decrease the weight and size of androgen-dependent glands. researchgate.net This finding suggests a potential anti-androgenic effect of these specific derivatives. It is important to note that this particular study focused on derivatives of 16-DHP, and further research is needed to fully characterize the impact of the parent compound, 16-Dehydropregnenolone, on androgen-dependent organs.

Pharmacokinetic Studies in Experimental Animal Models (e.g., mice, rats, rabbits)

The pharmacokinetic profile of 16-Dehydropregnenolone (16-DHP) has been investigated in several experimental animal models, including mice, rats, and rabbits, to understand its absorption, distribution, metabolism, and excretion. oup.comxjtu.edu.cnnih.govresearchgate.nettandfonline.comnih.gov These studies have employed various routes of administration, such as intravenous, oral, and intramuscular.